N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide
Description
Properties
IUPAC Name |
N-(6-oxo-7,8-dihydro-5H-quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6(14)12-10-11-5-7-4-8(15)2-3-9(7)13-10/h5H,2-4H2,1H3,(H,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDMTNTZANFTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2CC(=O)CCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with acetic anhydride, followed by cyclization to form the quinazolinone core. The acetamide group is then introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
Quinazolinone Derivatives
2-(6,8-Dichloro-4-oxo-3(4H)-quinazolinyl)-N-(2-ethyl-6-methylphenyl)acetamide Structure: Dichloro-substituted quinazolinone with a bulky 2-ethyl-6-methylphenyl group. Molecular Formula: C₁₉H₁₇Cl₂N₃O₂ (molar mass: 406.27 g/mol) . Key Differences:
- Chlorine atoms at positions 6 and 8 increase electrophilicity and lipophilicity (logP ~3.5), enhancing membrane permeability but reducing aqueous solubility.
2-Chloro-N-[7-(2-furanyl)-5,6,7,8-tetrahydro-5-oxo-2-quinazolinyl]acetamide Structure: Quinazolinone with a furan substituent at position 7 and a chloroacetamide group. Molecular Formula: C₁₄H₁₂ClN₃O₃ (molar mass: 305.72 g/mol) . Key Differences:
- Chlorine in the acetamide side chain may enhance metabolic stability but increase toxicity risks.
Non-Quinazolinone Analogues
N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide Structure: Benzothiazole core with an acetamide and amino group. Molecular Formula: C₉H₁₃N₃OS (molar mass: 219.29 g/mol) . Key Differences:
- The benzothiazole core replaces nitrogen with sulfur, altering electronic properties and redox stability.
- The amino group at position 2 increases basicity (predicted pKa ~9.6), favoring interactions with acidic residues.
Methazolamide Metabolites (e.g., MSH, MCY)
- Structure : Thiadiazole-based compounds with acetamide or cysteine conjugates.
- Example : N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide (MSH; C₅H₈N₄O₂S₂) .
- Key Differences :
- The thiadiazole ring is smaller and more electron-deficient than quinazoline, reducing aromatic stacking but increasing reactivity toward nucleophiles.
Substituent-Driven Functional Modifications
Pharmacological and Physicochemical Insights
- Target Compound: Advantages: Balanced lipophilicity (logP ~1.5) ensures moderate solubility and permeability. Applications: Peptidomimetic agent for protease inhibition or protein-protein interaction disruption .
- Dichloro Quinazolinone : Higher logP (~3.5) suggests improved blood-brain barrier penetration but may require formulation adjustments for solubility. Chlorine atoms could enhance halogen bonding with targets like kinases.
- Furan-Quinazolinone : The furan oxygen participates in hydrogen bonding, useful for targeting polar enzyme pockets. Chloroacetamide may confer alkylating activity, increasing cytotoxicity.
- Benzothiazole Derivative : Sulfur in the core improves metabolic stability via resistance to cytochrome P450 oxidation. The amino group enables salt formation, improving bioavailability.
-
- Thiadiazole-based structures are associated with carbonic anhydrase inhibition, but shorter half-lives due to rapid conjugation pathways (e.g., glutathione).
Biological Activity
N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide is a synthetic compound with notable biological activity, particularly in the context of cancer treatment. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C12H14N4O3
- Molecular Weight : 262.26 g/mol
- IUPAC Name : N-(2-acetamido-6-oxo-7,8-dihydro-5H-quinazolin-4-yl)acetamide
This compound primarily functions as an inhibitor of Cytidine-5’-diphosphate-N-acetylneuraminic acid synthase , an enzyme critical in the biosynthesis of sialic acids. By binding to the active site of this enzyme, the compound disrupts the conversion of substrates into sialic acids, leading to reduced levels in cells. This mechanism is significant as altered sialic acid levels are implicated in various cancerous processes and tumor progression .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. Notably:
- Inhibition of Tumor Growth : The compound has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- IC50 Values : In studies involving different cancer cell lines (e.g., MCF-7 and A549), the compound demonstrated IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative effects .
Comparison with Other Quinazolines
The biological activity of this compound can be compared with other quinazoline derivatives known for their anticancer properties:
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| N-(2-acetamido-6-(dimethoxymethyl)-5,6,7,8-tetrahydro-4-quinazolinyl)acetamide | 0.13 | EGFR Tyrosine Kinase Inhibitor |
| 3-Chloro-4-fluorophenyl-6,7-dimethoxyquinazolin-4-amine | 10 | EGFR Inhibitor |
| N-(5-methylthiazolyl)-quinazoline | 15.4 | Antiproliferative Agent |
Case Studies and Research Findings
- Antiproliferative Effects : In a study conducted on human breast cancer cells (MCF-7), this compound was found to arrest cells in the G2/M phase and induce apoptosis through tubulin destabilization .
- In Vivo Studies : Additional research has indicated that this compound may also exhibit antitumor activity in vivo by reducing tumor size in animal models when administered at specific dosages.
- Structural Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the quinazoline ring can significantly affect biological activity. For instance, substituents at the C6 and C7 positions enhance binding affinity to target proteins involved in tumor growth .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5,6,7,8-Tetrahydro-6-oxo-2-quinazolinyl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : A solvent-free, catalytic approach using phenylboronic acid as a catalyst is commonly employed. For example, heating a mixture of m-tolualdehyde (2.4 mmol), β-naphthol (2 mmol), acetamide (2.4 mmol), and phenylboronic acid (1.5 mmol) at 393 K for 7 hours under TLC monitoring produces the compound. Post-reaction purification with ethanol recrystallization ensures high purity .
- Key Parameters : Temperature control (393 K), stoichiometric ratios, and solvent-free conditions are critical for minimizing side reactions.
Q. How is this compound characterized structurally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are standard. For instance, intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds observed in crystal structures validate hydrogen-bonding networks critical for stability .
- Advanced Tip : Single-crystal X-ray diffraction can resolve dihedral angles between the quinazolinyl and acetamide moieties (e.g., 78.32°–84.70° in analogues), aiding in conformational analysis .
Advanced Research Questions
Q. How can discrepancies in reported dihedral angles of similar quinazolinyl derivatives be resolved?
- Methodological Answer : Comparative Hirshfeld surface analysis and computational modeling (e.g., DFT calculations) can reconcile structural variations. For example, dihedral angles in analogous compounds range from 78.32° to 84.70° due to differences in substituent steric effects. Pairing experimental crystallography with molecular dynamics simulations clarifies these deviations .
Q. What strategies are effective for analyzing the compound’s reactivity with biological targets?
- Methodological Answer : Use molecular docking and in vitro assays to map interactions. For instance, triazoloquinoxaline analogues engage with enzyme active sites via hydrogen bonding and π-π stacking. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding affinities .
- Data Interpretation : Focus on substituent effects (e.g., chloro or methoxy groups) on binding kinetics and selectivity.
Q. How do competing intermolecular interactions influence crystallization outcomes?
- Methodological Answer : Vapor diffusion or slow evaporation techniques optimize crystal packing. In related compounds, intramolecular N–H⋯O bonds compete with intermolecular O–H⋯O interactions, leading to polymorphic forms. Monitoring solvent polarity and temperature during crystallization minimizes this competition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
